molecular formula C25H34NNaO5S B1243701 Carbamic acid, (2,6-diisopropylphenoxysulfonyl)-, 2,6-diisopropylphenyl ester, sodium salt CAS No. 142878-84-0

Carbamic acid, (2,6-diisopropylphenoxysulfonyl)-, 2,6-diisopropylphenyl ester, sodium salt

Cat. No.: B1243701
CAS No.: 142878-84-0
M. Wt: 483.6 g/mol
InChI Key: XVUJDEGOJDKQDX-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthetic route typically involves the use of sulfoacetic acid, phosphoramidate, and phosphoramide analogs . The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the correct formation of the desired product.

Industrial Production Methods

Industrial production of CI-999 would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and reproducibility of the production process.

Chemical Reactions Analysis

Types of Reactions

CI-999 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of oxides or other oxygen-containing compounds.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, leading to the formation of reduced compounds.

    Substitution: This reaction involves the replacement of one functional group with another, often facilitated by specific reagents and conditions.

Common Reagents and Conditions

Common reagents used in the reactions of CI-999 include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, pressures, and pH levels to ensure the desired outcome.

Major Products Formed

The major products formed from the reactions of CI-999 depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxides or hydroxylated derivatives, while reduction reactions may produce reduced forms of the compound with different functional groups.

Scientific Research Applications

    Chemistry: In chemistry, CI-999 is used as a model compound to study enzyme inhibition and reaction mechanisms.

    Biology: In biological research, CI-999 is used to investigate the role of ACAT in cholesterol metabolism and its potential as a therapeutic target for hypercholesterolemia.

    Medicine: In medicine, CI-999 is being explored as a potential treatment for conditions related to high cholesterol levels, such as cardiovascular diseases.

    Industry: In the industrial sector, CI-999 can be used in the development of new pharmaceuticals and as a tool for studying enzyme kinetics and inhibition.

Mechanism of Action

The mechanism of action of CI-999 involves the inhibition of the enzyme ACAT, which is responsible for the esterification of cholesterol. By inhibiting ACAT, CI-999 reduces the formation of cholesterol esters, leading to decreased cholesterol levels in the body . The molecular targets of CI-999 include the active site of ACAT, where it binds and prevents the enzyme from catalyzing its reaction.

Comparison with Similar Compounds

CI-999 is part of a class of ACAT inhibitors that includes compounds like CI-1011 and other sulfoacetic acid, phosphoramidate, and phosphoramide analogs . Compared to these similar compounds, CI-999 has unique structural features that confer its specific inhibitory activity. The comparison of CI-999 with other ACAT inhibitors highlights its potential advantages in terms of potency, selectivity, and pharmacokinetic properties.

Conclusion

CI-999 is a compound with significant potential in the fields of chemistry, biology, medicine, and industry Its ability to inhibit ACAT and reduce cholesterol levels makes it a promising candidate for further research and development

Properties

CAS No.

142878-84-0

Molecular Formula

C25H34NNaO5S

Molecular Weight

483.6 g/mol

IUPAC Name

sodium;1-[2,6-di(propan-2-yl)phenoxy]-N-[2,6-di(propan-2-yl)phenoxy]sulfonylmethanimidate

InChI

InChI=1S/C25H35NO5S.Na/c1-15(2)19-11-9-12-20(16(3)4)23(19)30-25(27)26-32(28,29)31-24-21(17(5)6)13-10-14-22(24)18(7)8;/h9-18H,1-8H3,(H,26,27);/q;+1/p-1

InChI Key

XVUJDEGOJDKQDX-UHFFFAOYSA-M

SMILES

CC(C)C1=C(C(=CC=C1)C(C)C)OC(=O)[N-]S(=O)(=O)OC2=C(C=CC=C2C(C)C)C(C)C.[Na+]

Canonical SMILES

CC(C)C1=C(C(=CC=C1)C(C)C)OC(=NS(=O)(=O)OC2=C(C=CC=C2C(C)C)C(C)C)[O-].[Na+]

Synonyms

((2,6-bis(1-methylethyl)phenoxy)sulfonyl)carbamic acid 2,6-bis(1-methylethyl)phenyl ester
2,6-bis(1-methylethyl)phenyl ((2,6-bis(1-methylethyl)phenoxy)sulfonyl)carbamate
bis(2,6-MEPO)-CNS
PD 138142
PD 138142-15
PD-138142
PD-138142-15
PD138142
PD138142-15

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.